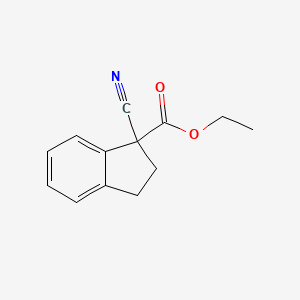

Ethyl 1-Cyanoindane-1-carboxylate

Description

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 1-cyano-2,3-dihydroindene-1-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-2-16-12(15)13(9-14)8-7-10-5-3-4-6-11(10)13/h3-6H,2,7-8H2,1H3 |

InChI Key |

HXSZVZSANGFWIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC2=CC=CC=C21)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyanide Addition to Indanone Derivatives

One well-documented method involves the nucleophilic addition of cyanide to an indanone derivative followed by esterification:

Step 1: Cyanide Addition

Indanone (1-indanone) is treated with a cyanide source such as sodium cyanide or trimethylsilyl cyanide under basic or Lewis acidic conditions to form the corresponding 1-cyanoindanol intermediate.

Step 2: Oxidation and Esterification

The intermediate is oxidized to the corresponding 1-cyanoindane-1-carboxylic acid, which is then esterified using ethanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to afford this compound.

This method benefits from relatively straightforward reaction conditions and good yields.

Multi-Step Sequence Including Reduction and Functional Group Transformations

Another approach, inspired by transition metal-catalyzed methodologies, involves:

Reduction of Indanone to Indanol

Sodium borohydride (NaBH4) reduction of 1-indanone in a mixed solvent system (e.g., 1,2-dichloroethane/methanol) yields 1-indanol derivatives with high efficiency (up to 95% yield reported for 5-chloro-1-indanol).

Functionalization of the Alcohol

The hydroxyl group is converted into a better leaving group (e.g., mesylate or bromide) using reagents like methanesulfonyl chloride or phosphorus tribromide.

Nucleophilic Substitution with Cyanide

The leaving group is displaced by cyanide ion to introduce the cyano functionality at the 1-position.

-

Subsequent oxidation and esterification steps yield the ethyl ester.

This route allows for stereochemical control and functional group tolerance, especially when combined with chiral catalysts or ligands.

Catalytic Enantioselective Methods

Recent advances have demonstrated enantioselective preparation of related indane derivatives using nickel- or copper-based catalysts with chiral ligands:

For example, a nickel(II) bromide-diglyme complex combined with chiral Pybox ligands has been used to catalyze alkylation reactions leading to enantioenriched indane derivatives with high enantiomeric excess (up to 94% ee) and good yields (67–85%).

These methods involve cross-coupling of organozinc reagents with halogenated indane precursors, enabling stereoselective installation of substituents at the 1-position.

Although these catalytic methods are more complex, they provide access to optically active this compound analogues, which are valuable in pharmaceutical synthesis.

Reaction Conditions and Yields

Mechanistic Insights

The catalytic enantioselective alkylation likely proceeds via a Ni(I)/Ni(II) catalytic cycle involving radical intermediates, as supported by mechanistic studies isolating Ni(I) complexes and observing radical coupling steps.

The stereochemical outcome is influenced by both the chiral ligand and substrate control, with substrate control dominating the formation of the second stereocenter in some cases.

Radical ring-closure and subsequent reductions are key steps in constructing the fused indane core with the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-Cyanoindane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted indane derivatives

Scientific Research Applications

Ethyl 1-Cyanoindane-1-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of Ethyl 1-Cyanoindane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Cyclopropane derivatives, however, may exhibit higher reactivity due to ring strain .

- Functional Groups: The cyano group (-CN) in both this compound and Ethyl 1-cyano-1-cyclopropanecarboxylate could act as a hydrogen-bond acceptor or participate in click chemistry.

Physicochemical and Pharmacological Considerations

- Solubility : Ethyl carboxylates generally exhibit moderate lipophilicity. The indane core may reduce aqueous solubility compared to cyclopropane analogs but improve membrane permeability.

- Stability : The bicyclic indane structure likely enhances thermal and oxidative stability relative to strained cyclopropane derivatives.

- Synthetic Utility : Ethyl esters are common protecting groups; the indane scaffold’s rigidity could facilitate stereoselective synthesis of complex molecules.

Notes and Limitations

Data Gaps: Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on structurally related compounds (e.g., cyclopropane and benzimidazole derivatives) .

Bioactivity : While ethyl carboxylates in and are linked to pharmacological activity, the indane derivative’s bioactivity remains speculative without targeted studies.

Synthesis Challenges : Introducing substituents to the indane core may require specialized methods (e.g., Friedel-Crafts acylation or transition-metal catalysis).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-Cyanoindane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, indane derivatives often undergo cyanation using NaCN or KCN in polar aprotic solvents (e.g., DMF, DMSO) at controlled temperatures (60–80°C). Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity . Monitoring reaction progress with TLC and characterizing intermediates via -NMR ensures fidelity.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer :

- -NMR : Identify the ethyl ester group (triplet at δ 1.2–1.4 ppm for CH, quartet at δ 4.1–4.3 ppm for CH) and indane ring protons (complex splitting between δ 6.8–7.5 ppm). The cyano group does not produce a proton signal but deshields adjacent carbons.

- IR Spectroscopy : Confirm the ester carbonyl (C=O stretch at ~1720 cm) and nitrile (C≡N stretch at ~2240 cm).

- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., calculated m/z for CHNO: 215.09) and fragmentation patterns (e.g., loss of ethyl group or COOEt). PubChem and NIST databases provide reference spectra for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis and purification steps.

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent degradation. Avoid long-term storage due to potential hydrolysis of the nitrile group.

- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for hazardous organic waste, referencing EPA DSSTox or TCI America SDS templates .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) elucidate the reactivity and potential biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry using B3LYP/6-31G(d) basis sets in software like Gaussian or ORCA. Compare computed IR/NMR spectra with experimental data for validation .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Parameterize the ligand with Gasteiger charges and dock into protein active sites (PDB ID: relevant to indane derivatives). Analyze binding affinity (ΔG) and hydrogen-bonding patterns .

Q. What strategies resolve contradictions in reported reaction outcomes for indane-derived nitriles, such as unexpected byproducts or low yields?

- Methodological Answer :

- Mechanistic Analysis : Probe competing pathways (e.g., elimination vs. substitution) using isotopic labeling (-CN) or kinetic studies. Monitor intermediates via in-situ FTIR or LC-MS.

- Byproduct Identification : Isolate side products via preparative HPLC and characterize using HRMS and 2D NMR (e.g., HSQC, COSY). Compare with literature on analogous cyclopropane or cyclohexane systems .

- Solvent/Additive Screening : Test ionic liquids or crown ethers to stabilize transition states. For example, 18-crown-6 improves cyanide nucleophilicity in polar solvents .

Q. How can thermodynamic and kinetic data (e.g., activation energy, Gibbs free energy) inform the design of scalable synthetic protocols?

- Methodological Answer :

- Calorimetry : Use differential scanning calorimetry (DSC) to measure reaction enthalpy (ΔH) and identify exothermic/endothermic steps. Adjust cooling/heating rates to control side reactions.

- Arrhenius Analysis : Determine activation energy (E) via variable-temperature kinetics. Plot ln(k) vs. 1/T and fit to the Arrhenius equation. Lower E correlates with milder conditions for scalability .

- Scale-Up Considerations : Use flow chemistry to enhance heat/mass transfer. For batch processes, optimize stirring rate and catalyst loading (e.g., Pd/C for hydrogenation steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.